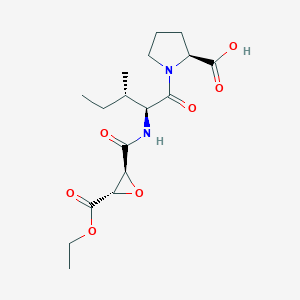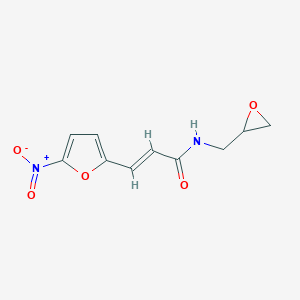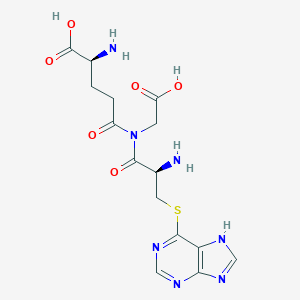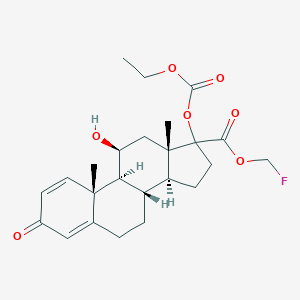
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline, also known as ECI, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields. ECI has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves the inhibition of proteasome activity, which leads to the accumulation of misfolded proteins and subsequent cell death. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity, leading to the accumulation of misfolded proteins and subsequent activation of the caspase cascade. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has also been shown to promote cell proliferation and differentiation by activating the ERK1/2 and AKT signaling pathways.
Biochemical and Physiological Effects
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to have both biochemical and physiological effects. Biochemically, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and subsequent cell death. Physiologically, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in cancer cells, promote cell proliferation and differentiation, and enhance wound healing.
実験室実験の利点と制限
One of the advantages of using N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in lab experiments is its specificity for proteasome inhibition. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of proteasome inhibition in various cellular processes. However, one of the limitations of using N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in lab experiments is its potential toxicity. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in normal cells at high concentrations, making it important to use appropriate dosages in lab experiments.
将来の方向性
For the study of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline include the development of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline-based drug delivery systems, the use of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in combination with other anti-cancer agents, and the use of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in tissue engineering applications.
合成法
The synthesis of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves a multi-step process that includes the use of solid-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid that is sequentially coupled with other amino acids to form a peptide chain. In the case of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline, the isoleucine and proline residues are coupled to form the peptide chain, followed by the addition of the ethoxycarbonyloxirane-2-carbonyl group. The final product is then cleaved from the resin and purified using HPLC.
科学的研究の応用
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline can be used as a carrier molecule to deliver drugs to specific cells or tissues. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been used in tissue engineering to promote cell proliferation and differentiation.
特性
CAS番号 |
134447-97-5 |
|---|---|
製品名 |
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline |
分子式 |
C23H34F3NO5S |
分子量 |
370.4 g/mol |
IUPAC名 |
(2S)-1-[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O7/c1-4-9(3)11(15(21)19-8-6-7-10(19)16(22)23)18-14(20)12-13(26-12)17(24)25-5-2/h9-13H,4-8H2,1-3H3,(H,18,20)(H,22,23)/t9-,10-,11-,12-,13-/m0/s1 |
InChIキー |
RFNNDNGXWCBNGK-VLJOUNFMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2[C@H](O2)C(=O)OCC |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
同義語 |
(S)-1-((S)-2-(((2S,3S)-3-ethoxycarbonyl-oxiranecarbonyl)-amino)-3-methyl-pentanoyl)-pyrrolidine-2-carboxylic acid CA 030 CA-030 EtO-(2S,3S)-tEps-Ile-Pro-OH N-(3-ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)